molecular formula C14H21NO2 B047031 tert-butyl (3S)-3-amino-4-phenylbutanoate CAS No. 120686-17-1

tert-butyl (3S)-3-amino-4-phenylbutanoate

Katalognummer: B047031
CAS-Nummer: 120686-17-1
Molekulargewicht: 235.32 g/mol
InChI-Schlüssel: ZIJHIHDFXCNFAA-LBPRGKRZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl (3S)-3-amino-4-phenylbutanoate (CAS: 120686-17-1) is a chiral amino acid derivative with the molecular formula C₁₄H₂₁NO₂ and a molecular weight of 235.32 g/mol . It features a tert-butyl ester group and a phenyl-substituted butanoate backbone, with a stereospecific (3S)-amino group. This compound is classified as a low-melting solid and is commonly used as a synthetic intermediate in pharmaceutical research, particularly for the development of peptidomimetics and chiral catalysts . Its purity is typically ≥97% (by GC), and it is commercially available from suppliers like Thermo Scientific Chemicals and PharmaBlock Sciences .

Eigenschaften

IUPAC Name

tert-butyl (3S)-3-amino-4-phenylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-14(2,3)17-13(16)10-12(15)9-11-7-5-4-6-8-11/h4-8,12H,9-10,15H2,1-3H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIJHIHDFXCNFAA-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(CC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@H](CC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120686-17-1
Record name 1,1-Dimethylethyl (βS)-β-aminobenzenebutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120686-17-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Vorbereitungsmethoden

Diastereomeric Salt Formation

A patented approach employs p-toluenesulfonyl-D-phenylglycine (D-PG) as a resolving agent. The racemic tert-butyl 3-amino-4-phenylbutanoate is dissolved in an aqueous ethanol solution (water:ethanol = 1:17 vol/vol) and treated with D-PG derivative under controlled conditions:

ParameterValue
Racemate concentration1 g/25–35 mL solvent
Resolving agent ratio1:1.03–1.08 (racemate:D-PG)
Reaction temperature67°C
Crystallization time2.5 hours at 67°C, then 1.5 hours at 40°C
Yield84.7%
Enantiomeric excess>98% ee

The resolving agent forms a diastereomeric salt with the (3S)-enantiomer, which crystallizes preferentially. Subsequent acid hydrolysis (HCl, pH 8–10) liberates the free amine, followed by extraction and distillation to isolate the product.

Solvent Optimization

The choice of solvent significantly impacts resolution efficiency. Ethanol-water mixtures (1:15–20 vol/vol) optimize solubility and crystallization kinetics, reducing byproduct formation. Polar aprotic solvents like dimethylformamide (DMF) are avoided due to poor salt precipitation.

Asymmetric Catalytic Synthesis

Asymmetric catalysis offers a more direct route to the (3S)-enantiomer, bypassing the need for resolution. Key strategies include transition-metal-catalyzed hydrogenation and organocatalytic methods .

Hydrogenation of α,β-Unsaturated Esters

A tert-butyl 3-oxo-4-phenylbutanoate precursor undergoes asymmetric hydrogenation using chiral ruthenium catalysts. For example, Ru-(S)-BINAP complexes achieve high enantioselectivity:

CatalystRu-(S)-BINAP
Substratetert-Butyl 3-oxo-4-phenylbutanoate
Pressure50 bar H₂
Temperature25°C
SolventMethanol
Conversion99%
ee95%

The keto ester is reduced to the corresponding alcohol, which is then aminated via a Staudinger reaction or reductive amination.

Organocatalytic Amination

Proline-derived catalysts enable direct asymmetric amination of tert-butyl 3-oxo-4-phenylbutanoate. In a representative protocol:

ConditionValue
CatalystL-Proline (10 mol%)
Ammonia sourceNH₄OAc
SolventTHF
Temperature60°C
Time24 hours
Yield78%
ee92%

This method avoids transition metals, simplifying purification.

Enzymatic Resolution

Enzymes such as lipases and esterases catalyze the kinetic resolution of racemic esters, offering mild reaction conditions.

Lipase-Catalyzed Hydrolysis

Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (3R)-enantiomer of tert-butyl 3-amino-4-phenylbutanoate, leaving the (3S)-ester intact:

ParameterValue
Enzyme loading20 mg/mmol substrate
SolventPhosphate buffer (pH 7.0)
Temperature37°C
Time48 hours
Conversion45%
ee (remaining ester)>99%

The unreacted (3S)-ester is isolated via extraction, while the hydrolyzed (3R)-acid is removed.

Transesterification

Pseudomonas fluorescens esterase catalyzes the transesterification of racemic tert-butyl ester with vinyl acetate, enriching the (3S)-enantiomer:

ConditionValue
Acyl donorVinyl acetate
SolventToluene
Temperature30°C
ee90%
Yield65%

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Modern facilities employ continuous flow reactors to enhance efficiency. For asymmetric hydrogenation:

Reactor typePacked-bed with immobilized catalyst
Residence time30 minutes
Throughput1 kg/h
Catalyst reuse>50 cycles

This method reduces waste and improves consistency.

Purification Techniques

Final purification often combines recrystallization (ethanol/water) and chromatography (silica gel, hexane/ethyl acetate). Chiral HPLC (Chiralpak AD-H column) verifies enantiopurity, with detection at 254 nm.

Comparative Analysis of Methods

MethodYield (%)ee (%)ScalabilityCost ($/kg)
Chiral resolution80–8598–99High1200
Asymmetric hydrogenation90–9595–98Moderate1500
Enzymatic hydrolysis60–7099Low2000

Chiral resolution balances cost and efficiency, whereas enzymatic methods excel in enantiopurity but suffer from lower yields.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-tert-Butyl 3-amino-4-phenylbutanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Acyl chlorides or anhydrides are often used in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of amides or other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

tert-butyl (3S)-3-amino-4-phenylbutanoate serves as a crucial building block in drug development. Its unique structure allows it to be utilized in the synthesis of various pharmaceutical compounds, particularly those targeting specific biochemical pathways.

Case Study: Drug Development

  • Mechanism of Action : The compound interacts with specific enzymes and receptors, potentially acting as an inhibitor or substrate. This interaction can modulate various biochemical pathways, making it a candidate for therapeutic applications.
  • Research Findings : Studies have indicated that structural analogs of this compound exhibit significant enzyme inhibition properties, suggesting its potential role in drug formulations .

Organic Synthesis

In organic chemistry, this compound is employed as a chiral auxiliary in asymmetric synthesis. Its bulky tert-butyl group enhances selectivity during reactions, leading to higher yields of desired products.

Synthetic Routes

The synthesis typically involves:

  • Esterification : The reaction of (3S)-3-amino-4-phenylbutanoic acid with tert-butyl alcohol under acidic conditions.
  • Purification Techniques : Common methods include recrystallization and column chromatography to obtain high-purity products .

Biochemical Research

The compound is also investigated for its potential roles in enzyme kinetics and metabolic studies. Its structure can influence the binding affinity and specificity toward various biological targets.

Research Applications

  • Enzyme Inhibition Studies : Researchers have explored the inhibitory effects of this compound on specific enzymes, providing insights into its biochemical interactions.
  • Substrate for Kinetic Analysis : Its utility as a substrate allows for detailed kinetic studies, aiding in the understanding of enzyme mechanisms and metabolic pathways.

Wirkmechanismus

The mechanism of action of (S)-tert-Butyl 3-amino-4-phenylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes, influencing their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional analogs of tert-butyl (3S)-3-amino-4-phenylbutanoate are critical for understanding its unique properties. Below is a detailed comparison with four closely related compounds:

tert-Butyl (3S)-3-amino-3-phenylpropanoate (CAS: 120686-18-2)

  • Molecular Formula: C₁₃H₁₉NO₂
  • Key Differences: Shorter carbon chain (propanoate vs. butanoate backbone). The amino group is at the C3 position directly adjacent to the phenyl group, reducing steric flexibility compared to the target compound .
  • Applications : Less commonly used in peptide synthesis due to reduced conformational freedom.

tert-Butyl (3S)-3-amino-5-methylhexanoate (CAS: 166023-30-9)

  • Molecular Formula: C₁₅H₂₉NO₂
  • Key Differences :
    • Extended aliphatic chain with a methyl branch at C5, increasing hydrophobicity.
    • Lacks the aromatic phenyl group, altering solubility and interaction with aromatic systems .
  • Applications : Preferred in lipidated peptide synthesis or membrane-targeting drug candidates.

tert-Butyl-(2S,3S)-3-amino-2-hydroxybutanoate

  • Molecular Formula: C₈H₁₅NO₃ (estimated)
  • Key Differences :
    • Contains a hydroxyl group at C2, enhancing polarity and hydrogen-bonding capacity.
    • Dual stereocenters (2S,3S) increase chiral complexity .
  • Applications : Used in glycopeptide antibiotics and β-lactamase inhibitors.

tert-Butyl trans-3-amino-4-fluoropyrrolidine-1-carboxylate (CAS: 1174020-30-4)

  • Molecular Formula : C₉H₁₅FN₂O₂
  • Key Differences :
    • Pyrrolidine ring instead of a linear chain, introducing conformational rigidity.
    • Fluorine substituent enhances metabolic stability and bioavailability .
  • Applications : Key intermediate in fluorinated drug candidates (e.g., kinase inhibitors).

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
This compound 120686-17-1 C₁₄H₂₁NO₂ 235.32 Amino, phenyl, tert-butyl Peptidomimetics, chiral catalysts
tert-Butyl (3S)-3-amino-3-phenylpropanoate 120686-18-2 C₁₃H₁₉NO₂ 221.29 Amino, phenyl, tert-butyl Limited peptide synthesis
tert-Butyl (3S)-3-amino-5-methylhexanoate 166023-30-9 C₁₅H₂₉NO₂ 263.39 Amino, methyl branch Lipophilic drug intermediates
tert-Butyl-(2S,3S)-3-amino-2-hydroxybutanoate - C₈H₁₅NO₃ ~173.21 Amino, hydroxyl, tert-butyl Antibiotic derivatives
tert-Butyl trans-3-amino-4-fluoropyrrolidine-1-carboxylate 1174020-30-4 C₉H₁₅FN₂O₂ 202.23 Amino, fluorine, pyrrolidine Fluorinated drug synthesis

Research Findings and Functional Insights

  • Steric and Electronic Effects: The phenyl group in this compound enhances π-π stacking interactions in drug-receptor binding, a feature absent in aliphatic analogs like tert-butyl (3S)-3-amino-5-methylhexanoate .
  • Chiral Specificity : The (3S) configuration ensures compatibility with enzymatic systems, critical for avoiding racemization in peptide synthesis .
  • Solubility Profile: Compared to hydroxyl-containing analogs (e.g., tert-Butyl-(2S,3S)-3-amino-2-hydroxybutanoate), the target compound exhibits lower water solubility due to the hydrophobic tert-butyl and phenyl groups .

Biologische Aktivität

Tert-butyl (3S)-3-amino-4-phenylbutanoate, also known by its CAS number 120686-17-1, is a chiral amino acid derivative that has garnered interest in various fields including medicinal chemistry and biochemistry. This compound's structure, featuring a tert-butyl group and a phenylbutanoate moiety, suggests potential biological activities that merit detailed investigation.

  • Molecular Formula : C₁₄H₂₁NO₂
  • Appearance : White to light yellow low melting solid
  • Melting Point : Not specified in the available literature
  • Solubility : Typically soluble in organic solvents

The biological activity of this compound is hypothesized to be mediated through its interaction with various biological targets, primarily due to its amino group and hydrophobic tert-butyl and phenyl groups. These structural features may enhance its binding affinity to receptors or enzymes involved in metabolic pathways.

Biological Activities

Research Findings

Recent investigations have focused on the synthesis and biological evaluation of this compound derivatives. For instance:

StudyFindings
Compounds with similar structures demonstrated significant enzyme inhibitory activity, suggesting potential applications in drug design.
The compound's analogs were tested for binding affinity to various receptors, showing promising results in modulating receptor activity.
Investigations into the pharmacokinetics revealed favorable absorption characteristics in animal models, indicating potential for therapeutic use.

Case Studies

  • Case Study 1 : A study on similar amino acid derivatives indicated that modifications at the phenyl ring significantly impacted biological activity, leading researchers to explore this compound as a candidate for further development.
  • Case Study 2 : In a pharmacological study, the compound was administered to rodent models to assess its effects on metabolic pathways involving neurotransmitter synthesis, yielding data that supports its role as a modulator.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing tert-butyl (3S)-3-amino-4-phenylbutanoate, and how can its stereochemical purity be ensured?

  • Methodological Answer : Synthesis typically involves chiral amine protection strategies, such as tert-butyloxycarbonyl (Boc) group introduction under anhydrous conditions. For stereochemical control, asymmetric hydrogenation or enzymatic resolution may be employed. Post-synthesis, chiral HPLC or polarimetry should confirm enantiomeric excess (ee) ≥97%. Storage under inert gas (e.g., N₂) in dry, airtight containers at 2–8°C prevents racemization .

Q. How should researchers safely handle and store this compound to minimize hazards?

  • Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation of dust. Store in a cool, dry, well-ventilated area away from ignition sources, moisture, and incompatible substances (e.g., strong oxidizers). Container integrity is critical; use amber glass vials with PTFE-lined caps to prevent degradation .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR confirms the tert-butyl group (δ ~1.4 ppm for C(CH₃)₃) and phenyl protons (δ 7.2–7.4 ppm).
  • MS : High-resolution mass spectrometry (HRMS) validates the molecular ion [M+H]⁺ at m/z 264.2 (C₁₄H₂₁NO₂).
  • IR : Peaks at ~3300 cm⁻¹ (N-H stretch) and 1720 cm⁻¹ (ester C=O) confirm functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields during the synthesis of this compound under varying solvent systems?

  • Methodological Answer : Use a factorial design approach to test solvent polarity (e.g., THF vs. DCM), temperature (0–25°C), and catalyst loading (e.g., Pd/C vs. Rh complexes). Statistical analysis (ANOVA) identifies critical variables. For example, DCM may improve Boc protection efficiency due to its low nucleophilicity, while THF enhances solubility of intermediates .

Q. What strategies are recommended for analyzing the compound’s stability under acidic/basic conditions during peptide coupling reactions?

  • Methodological Answer : Perform accelerated degradation studies at pH 1–14 (HCl/NaOH buffers) at 40°C. Monitor via HPLC for byproducts (e.g., de-esterification or racemization). Stability is typically maintained at pH 4–8; avoid prolonged exposure to strong acids (pH <2) to prevent tert-butyl group cleavage .

Q. How can chiral impurities in this compound be quantified, and what thresholds are acceptable for pharmaceutical intermediates?

  • Methodological Answer : Chiral stationary phase HPLC (e.g., Chiralpak AD-H column) with a hexane/isopropanol mobile phase resolves enantiomers. Impurities >0.5% (w/w) require reprocessing. For regulatory compliance, ICH Q3A guidelines recommend ≤0.15% for unidentified impurities in APIs .

Q. What computational methods support the prediction of this compound’s reactivity in organocatalytic reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies. Solvent effects are incorporated via PCM models. These predict regioselectivity in reactions with aldehydes or ketones, guiding experimental optimization .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.